molecular formula C6H10ClI B14459909 1-Chloro-4-iodocyclohexane CAS No. 74408-88-1

1-Chloro-4-iodocyclohexane

Katalognummer: B14459909
CAS-Nummer: 74408-88-1
Molekulargewicht: 244.50 g/mol
InChI-Schlüssel: REHXECUWBKPFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-iodocyclohexane is an organic compound with the molecular formula C6H10ClI It is a disubstituted cyclohexane, where the chlorine and iodine atoms are attached to the first and fourth carbon atoms of the cyclohexane ring, respectively

Vorbereitungsmethoden

1-Chloro-4-iodocyclohexane can be synthesized through several methods:

Analyse Chemischer Reaktionen

1-Chloro-4-iodocyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.

    Elimination Reactions: It can undergo elimination reactions to form cyclohexene derivatives. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4-iodocyclohexene.

    Oxidation and Reduction: The compound can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-iodocyclohexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for designing new therapeutic agents.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 1-chloro-4-iodocyclohexane in chemical reactions involves the following steps:

    Nucleophilic Attack: In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the chlorine or iodine atom, leading to the formation of a new bond and the release of the halide ion.

    Elimination: In elimination reactions, a base abstracts a proton from the carbon atom adjacent to the halogen, leading to the formation of a double bond and the release of the halide ion.

    Oxidation and Reduction: In oxidation reactions, the compound is converted to a cyclohexanone derivative through the addition of oxygen or removal of hydrogen.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-iodocyclohexane can be compared with other similar compounds, such as:

    1-Chloro-4-bromocyclohexane: Similar in structure but with a bromine atom instead of an iodine atom. It has different reactivity due to the difference in halogen electronegativity and size.

    1-Chloro-4-fluorocyclohexane: Contains a fluorine atom instead of an iodine atom. Fluorine’s high electronegativity and small size result in different chemical properties and reactivity.

    1-Chloro-4-methylcyclohexane: Contains a methyl group instead of an iodine atom.

Eigenschaften

CAS-Nummer

74408-88-1

Molekularformel

C6H10ClI

Molekulargewicht

244.50 g/mol

IUPAC-Name

1-chloro-4-iodocyclohexane

InChI

InChI=1S/C6H10ClI/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2

InChI-Schlüssel

REHXECUWBKPFHR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.